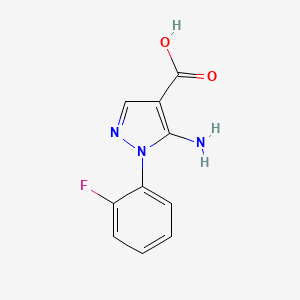

5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Vue d'ensemble

Description

The compound "5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid" is a fluorinated pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a fluorine atom on the phenyl ring and an amino group on the pyrazole ring suggests that this compound could exhibit interesting chemical and biological properties, potentially including antimicrobial activity as seen in similar compounds .

Synthesis Analysis

The synthesis of related fluorinated pyrazole derivatives often involves multi-step reactions. For instance, novel Schiff bases using 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives have been synthesized through the Vilsmeier-Haack reaction, which is a form of formylation reaction used to introduce aldehyde groups into substrates . Similarly, other fluorine-containing 5-amino-1,3-disubstituted pyrazoles have been synthesized and characterized, indicating that the synthesis of such compounds is feasible and can be achieved through well-established organic synthesis techniques .

Molecular Structure Analysis

The molecular structure of fluorinated pyrazole derivatives can be complex and is often elucidated using various spectroscopic methods. For example, the crystal structure of a related compound, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, was determined using X-ray structure analysis, revealing the spatial arrangement of the rings and the nature of the intermolecular interactions . This suggests that the molecular structure of "5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid" could similarly be analyzed using such techniques to gain insights into its three-dimensional conformation and potential reactivity.

Chemical Reactions Analysis

Fluorinated pyrazole derivatives can undergo various chemical reactions. For instance, the condensation of 5-amino-1,3-disubstituted-pyrazoles with aromatic aldehydes can lead to the formation of imine derivatives, which can further react to form other heterocyclic compounds such as thiazepin-7-ones . This indicates that "5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid" could also participate in condensation reactions and potentially lead to a variety of structurally diverse and biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyrazole derivatives are influenced by their molecular structure. The presence of electronegative fluorine atoms can affect the acidity, basicity, and overall reactivity of the compound. The spectral data, including IR, NMR, and mass spectrometry, are essential for characterizing these compounds and understanding their behavior in different environments . The antimicrobial activity screening of similar compounds has shown that some derivatives exhibit excellent activity, suggesting that "5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid" could also possess such properties and may be a candidate for further biological evaluation .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis Pathways : The compound has been utilized as an intermediate in the synthesis of complex molecules. For instance, Liu et al. (2016) described its use in synthesizing a compound with potential anti-cancer properties, achieved through a series of reactions including cyclisation and saponification processes (Liu et al., 2016).

Crystal Structure Determination : The crystal structure of compounds derived from 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid has been a subject of research, providing insights into the molecular configuration and potential applications in material science or pharmaceuticals (Kumar et al., 2018).

Biological and Medicinal Applications

Carbonic Anhydrase Inhibitors : Bülbül et al. (2008) reported the synthesis of pyrazole carboxylic acid amides from this compound, which showed inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential therapeutic applications (Bülbül et al., 2008).

Antimicrobial and Antiglaucoma Activities : Compounds derived from this acid have demonstrated antimicrobial properties (Puthran et al., 2019) and potential in treating glaucoma (Kasımoğulları et al., 2010), expanding its scope in medicinal chemistry (Puthran et al., 2019); (Kasımoğulları et al., 2010).

Pharmacological Investigations

- Analgesic and Anti-inflammatory Agents : Gokulan et al. (2012) synthesized derivatives of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid, showing notable analgesic and anti-inflammatory activities, highlighting its potential in developing new therapeutic agents (Gokulan et al., 2012).

Chemical Sensing and Detection

- Fluorescent Sensor for Fluoride Anion : Yang et al. (2011) explored a pyrazole-based fluorescent sensor derived from this compound for detecting fluoride anions, emphasizing its utility in analytical chemistry (Yang et al., 2011).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5-amino-1-(2-fluorophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c11-7-3-1-2-4-8(7)14-9(12)6(5-13-14)10(15)16/h1-5H,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBRRQXKEBSCBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395244 | |

| Record name | 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

618091-61-5 | |

| Record name | 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1273955.png)

![3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1273967.png)

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273971.png)